molecular formula C13H9NO5 B15257634 4-Hydroxy-2-(3-nitrophenyl)benzoic acid

4-Hydroxy-2-(3-nitrophenyl)benzoic acid

Cat. No.: B15257634
M. Wt: 259.21 g/mol
InChI Key: BJUJVEIVXHEOAJ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(3-nitrophenyl)benzoic acid is a complex organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of both hydroxyl and nitro groups in its structure makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(3-nitrophenyl)benzoic acid typically involves the nitration of 4-hydroxybenzoic acid. One common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-2-(3-nitrophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(3-nitrophenyl)benzoic acid involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect cellular processes and pathways, making the compound useful in various applications .

Comparison with Similar Compounds

  • 4-Hydroxybenzoic acid
  • 3-Hydroxy-4-nitrobenzoic acid
  • 2-Hydroxy-4-nitrobenzoic acid

Comparison: 4-Hydroxy-2-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of the hydroxyl and nitro groups, which imparts distinct chemical properties and reactivity. Compared to 4-Hydroxybenzoic acid, the presence of the nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

4-hydroxy-2-(3-nitrophenyl)benzoic acid

InChI

InChI=1S/C13H9NO5/c15-10-4-5-11(13(16)17)12(7-10)8-2-1-3-9(6-8)14(18)19/h1-7,15H,(H,16,17)

InChI Key

BJUJVEIVXHEOAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)O)C(=O)O

Origin of Product

United States

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